molecular formula C10H13BO5 B1418395 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid CAS No. 957062-53-2

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Cat. No. B1418395
M. Wt: 224.02 g/mol
InChI Key: NNQFBMDJWJUGQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported . This process involves the use of a radical approach and a Matteson–CH2–homologation . Another method involves the direct ethoxylation of methyl and ethyl esters of unsaturated fatty acids .


Molecular Structure Analysis

The molecular structure of a similar compound, (3,5-bis(ethoxycarbonyl)phenyl)boronic acid, has been reported . It has a molecular formula of C12H15BO6 . Another similar compound, 5-(Ethoxycarbonyl)-2-fluorophenylboronic Acid, has a molecular formula of C9H10BFO4 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters has been reported . This process involves the use of a radical approach and a Matteson–CH2–homologation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 5-(Ethoxycarbonyl)-2-fluorophenylboronic Acid has a molecular weight of 211.98 and is a solid at 20 degrees Celsius . Another similar compound, (5-Chloro-2-(ethoxycarbonyl)phenyl)boronic acid, has a molecular weight of 228.44 .

Scientific Research Applications

Supramolecular Assemblies

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid plays a role in the design and synthesis of supramolecular assemblies. Phenylboronic acids, including methoxyphenylboronic acids, interact with other molecules through hydrogen bonds, forming complex structures. This property is crucial in crystal engineering and the development of novel materials (Pedireddi & Seethalekshmi, 2004).

Fluorescence Quenching Mechanism

The fluorescence quenching of similar compounds, like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has been studied. These studies provide insights into the behavior of boronic acids under various conditions, contributing to our understanding of their photophysical properties (Geethanjali, Nagaraja, & Melavanki, 2015).

Chemical Synthesis

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid and its derivatives are used in chemical synthesis, such as in cross-coupling reactions. These reactions are fundamental in creating various organic compounds, including pharmaceuticals and polymers (Arbačiauskienė et al., 2011).

Crystal Structure Analysis

The crystal structure of compounds related to 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid, such as ortho-alkoxyphenylboronic acids, has been extensively studied. These studies aim to understand the molecular interactions and packing in crystals, which is vital for the development of new materials with specific properties (Cyrański et al., 2012).

Structural Investigation and Spectroscopy

Structural investigation of related compounds, including their crystal structure, spectroscopy, and quantum chemical calculations, has been conducted. This research provides deeper insights into the molecular structure and interactions of boronic acids, which is essential for designing targeted chemical reactions and materials (Venkatesan et al., 2016).

Anti-Juvenile Hormone Activity

Derivatives of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid have been studied for their potential anti-juvenile hormone activity. This research is significant in the context of insect growth regulation and can contribute to the development of new pest control strategies (Furuta et al., 2006).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, Phenylboronic acid is reported to be harmful if swallowed . Similarly, 2-(ethoxycarbonyl)-5-fluorophenylboronic acid is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The discovery of aggregation-induced electrochemiluminescence (AIECL) in 2017 opened new research paths in the quest for novel, more efficient emitters and platforms for biological and environmental sensing applications . This could potentially be a future direction for the study of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid and similar compounds.

properties

IUPAC Name

(5-ethoxycarbonyl-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO5/c1-3-16-10(12)7-4-5-9(15-2)8(6-7)11(13)14/h4-6,13-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQFBMDJWJUGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)OCC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656915
Record name [5-(Ethoxycarbonyl)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

CAS RN

957062-53-2
Record name 1-Ethyl 3-borono-4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Ethoxycarbonyl)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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